
5-(2,6-Dimethylphenyl)indoline
Descripción general
Descripción
5-(2,6-Dimethylphenyl)indoline is a chemical compound with the CAS Number: 1176740-73-0 . It has a molecular weight of 223.32 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of indoline compounds, including this compound, often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Molecular Structure Analysis
The molecular formula of this compound is C16H17N . The InChI code for this compound is 1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 .Chemical Reactions Analysis
Indoline compounds, including this compound, are often synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanism Studies : The addition of 2,6-dimethylphenyl isocyanide to specific scandium complexes leads to the formation of indoline complexes. This process demonstrates the compound's role in chemical synthesis and aids in understanding reaction mechanisms (Wicker, Pink, & Mindiola, 2011).
Anti-Angiogenic Activity : Certain indole- and indoline-type compounds, including derivatives of 5-(2,6-Dimethylphenyl)indoline, show anti-angiogenic activity. This implies potential applications in inhibiting the formation of new blood vessels, which is significant in cancer treatment (Sano et al., 2006).
Synthesis of Novel Compounds : The chemical synthesis of dispiro derivatives of 2-selenoxoimidazolidin-4-ones involving 5-arylidene or 5-indolidene-2-selenoxo-tetrahydro-4H-imidazole-4-ones showcases the use of indoline derivatives in creating novel compounds with potential biological activities (Novotortsev et al., 2021).
Pharmacological Research : Studies on indoline derivatives have shown their potential as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) and anti-peroxidative agents. This indicates their relevance in developing new drugs for treating hyperlipidemia and atherosclerosis (Kamiya et al., 2000).
Biodegradation and Environmental Applications : Research on the biodegradation of 2,6-Dimethylphenol by Mycobacterium neoaurum B5-4 highlights the environmental significance of such compounds. Understanding their degradation pathways can aid in environmental remediation strategies (Ji et al., 2019).
Safety and Hazards
The safety information for 5-(2,6-Dimethylphenyl)indoline includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Direcciones Futuras
Indoles, including 5-(2,6-Dimethylphenyl)indoline, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .
Propiedades
IUPAC Name |
5-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-11-4-3-5-12(2)16(11)14-6-7-15-13(10-14)8-9-17-15/h3-7,10,17H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTXJWHVSAAQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



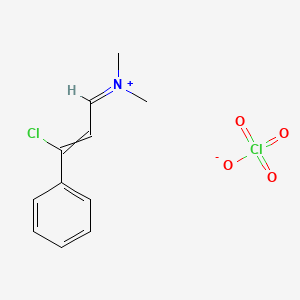
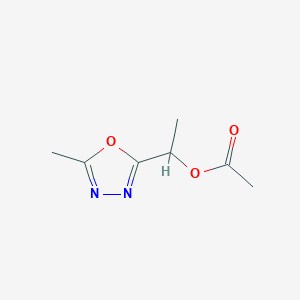
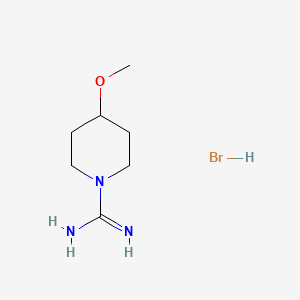
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)



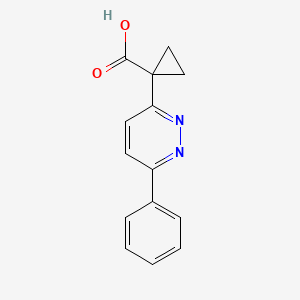

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)
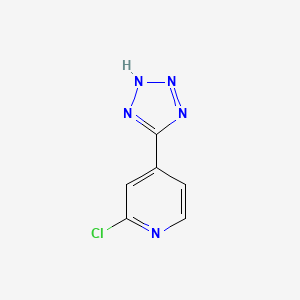
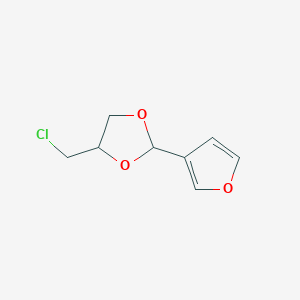
![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
